2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one is an organic compound with the molecular formula C16H22O4 It is characterized by the presence of a cyclohexanone ring substituted with a 3,4-dimethoxyphenyl ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one typically involves the reaction of 3,4-dimethoxyphenethyl alcohol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ether, which is then cyclized to form the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-amine
- 2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexanol
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C16H22O4/c1-18-15-8-7-12(11-16(15)19-2)9-10-20-14-6-4-3-5-13(14)17/h7-8,11,14H,3-6,9-10H2,1-2H3 |
InChI Key |
NSSNBMXLEWWAEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2=O)OC |
Origin of Product |
United States |
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